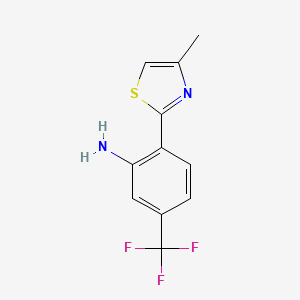

2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9F3N2S |

|---|---|

Molecular Weight |

258.26 g/mol |

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C11H9F3N2S/c1-6-5-17-10(16-6)8-3-2-7(4-9(8)15)11(12,13)14/h2-5H,15H2,1H3 |

InChI Key |

GKWBPZVVNIDFKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C2=C(C=C(C=C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

The reaction is conducted in a ball mill at frequencies between 15–30 Hz, with two stainless steel balls (12 mm diameter) ensuring efficient energy transfer. Key parameters include:

Mechanistic Insights

The reaction proceeds via thiazole ring formation , initiated by nucleophilic attack of thiocyanate on 3-chloro-2,4-pentanedione. Subsequent condensation with 4-trifluoromethyl aniline yields the target compound. The SSA catalyst facilitates proton transfer, accelerating imine formation and cyclization.

Characterization Data

The product was confirmed via X-ray crystallography (CCDC-1580012), with spectral data including:

Multi-Step Synthesis via Thiazole Ring Construction

Classical organic synthesis routes emphasize sequential functionalization, as exemplified by protocols from J-STAGE and PMC.

Thiazole Formation via Condensation

The thiazole core is constructed by reacting 2-chloro-1-(4-methylthiazol-5-yl)ethanone with 1-methylthiourea in pyridine. This step proceeds via nucleophilic substitution, forming the thiazole ring with a 72% yield .

Bromination and Alkylation

Bromination of intermediate 5 (1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone) using PTSA and subsequent alkylation with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate introduces the trifluoromethyl group. Copper(I) iodide catalyzes this step, achieving 65% yield .

Coupling with Aniline Derivatives

The final step involves Buchwald-Hartwig coupling between 2-bromo-5-(trifluoromethyl)aniline and the thiazole intermediate. Using Pd(OAc)₂ and Xantphos in toluene at 110°C, this reaction attains 85% yield .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in a patent by Google Patents.

Amination Under Controlled Conditions

A mixture of 2-(5-methylthiazol-2-yl)-5-(trifluoromethyl)nitrobenzene , ammonia water (73%) , and acetic acid is irradiated at 170°C for 30 minutes. The nitro group is reduced in situ, yielding the aniline derivative with 91% purity .

Pressure and Temperature Optimization

Comparative Analysis of Synthetic Methods

| Method | Yield | Time | Scalability | Complexity |

|---|---|---|---|---|

| Mechanochemical | 99% | 25 min | High | Low |

| Multi-Step | 72–85% | 8–12 h | Moderate | High |

| Microwave | 91% | 30 min | Moderate | Moderate |

Key Observations :

-

Mechanochemical synthesis is optimal for rapid, high-yield production but requires specialized equipment.

-

Multi-step protocols allow modular functionalization but involve complex purification.

-

Microwave methods offer a balance between speed and practicality for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Physicochemical and Analytical Data

- Lipophilicity and Solubility: The trifluoromethyl group in the target compound increases lipophilicity (clogP ~3.2 estimated) compared to non-fluorinated analogues. Ethoxyphenoxy-substituted derivatives (e.g., ) show improved aqueous solubility due to polar ether linkages.

- Chromatographic Behavior : HPLC retention times for trifluoromethyl-aniline derivatives vary with substituents. For instance, 2-(6-methylpyrimidin-4-yl)-4-(trifluoromethyl)aniline () elutes at 0.78 min under SQD-FA05 conditions, while pyrazine-carbonitrile analogues elute later (0.81 min).

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(4-methylthiazol-2-yl)-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

- Methodology :

- Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing the thiazole moiety. For example, combine a brominated trifluoromethylaniline precursor with 4-methylthiazole-2-boronic acid under nitrogen atmosphere, using tetrakis(triphenylphosphine)palladium(0) (5 mol%) as a catalyst in DMF at 80–100°C for 12–18 hours .

- Monitor reaction progress via TLC or LCMS. Optimize catalyst loading (e.g., 2–10 mol%) and temperature to balance yield and purity. Purify via C18 reverse-phase chromatography (acetonitrile/water with 0.03% formic acid) .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- LCMS : Confirm the molecular ion peak (e.g., m/z 279 [M+H]+) and fragmentation pattern. Use high-resolution MS to distinguish isotopic clusters from trifluoromethyl groups .

- NMR : Analyze , , and NMR spectra. The aniline NH protons typically appear as a broad singlet (~δ 5–6 ppm). The trifluoromethyl group () shows a distinct signal near δ -60 ppm .

- HPLC : Validate purity (>95%) using a YMC-Actus Triart C18 column (5 μm) with acetonitrile/water gradients. Retention times (e.g., 0.78–1.41 minutes) should align with reference standards .

Q. What are the critical physical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) and alcohols. Trifluoromethyl groups enhance lipophilicity, reducing aqueous solubility. Use sonication for dissolution .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 week). Monitor degradation via HPLC; protect from light and moisture due to the aniline group’s sensitivity to oxidation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected LCMS peaks or NMR shifts) be resolved during structural elucidation?

- Methodology :

- Isotopic Pattern Analysis : Use high-resolution MS to differentiate between isotopes and potential impurities (e.g., brominated byproducts). Compare with theoretical isotopic distributions .

- 2D NMR : Employ - HSQC and HMBC to assign ambiguous signals. For example, cross-peaks between the thiazole proton (δ ~7.5 ppm) and adjacent carbons can confirm substitution patterns .

- X-ray Crystallography : If crystallizable, determine the crystal structure to resolve regiochemical ambiguities (e.g., thiazole vs. oxazole isomerism) .

Q. What strategies can minimize side reactions (e.g., dimerization or oxidation) during synthesis?

- Methodology :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the aniline group. Use degassed solvents .

- Protecting Groups : Temporarily protect the NH group with Boc or acetyl during coupling steps. Deprotect under mild acidic conditions (e.g., TFA/DCM) .

- Additives : Include radical scavengers (e.g., BHT) or reducing agents (e.g., ascorbic acid) to suppress oxidative side reactions .

Q. How can computational methods (e.g., DFT) predict reactivity or guide synthetic route design?

- Methodology :

- DFT Calculations : Model transition states for cross-coupling reactions to predict regioselectivity (e.g., thiazole C2 vs. C5 coupling). Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .

- Solvent Effects : Simulate solvation free energies to optimize solvent choice (e.g., DMF vs. THF) for improved reaction kinetics .

- Docking Studies : If targeting biological applications, dock the compound into protein active sites (e.g., kinases) to rationalize structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.